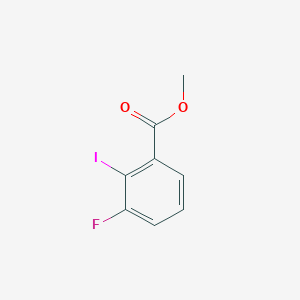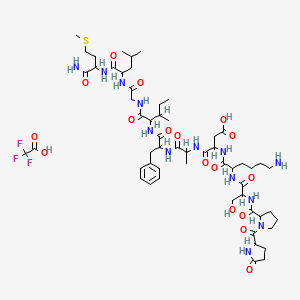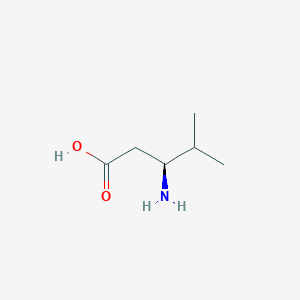
Triptycene-9,10-dicarboxaldehyde
Übersicht
Beschreibung
Triptycene-9,10-dicarboxaldehyde is a derivative of triptycene, a rigid, propeller-shaped molecule composed of three benzene rings joined by two sp³ carbon atoms. This compound is notable for its unique three-dimensional structure, which imparts distinct chemical and physical properties.
Wirkmechanismus
Target of Action
Triptycene-9,10-dicarboxaldehyde is a derivative of the parent triptycene Triptycene derivatives are known for their unique electrochemical and photochemical properties , suggesting they may interact with a variety of molecular targets.
Mode of Action
The unique structure of triptycene, composed of three benzene rings joined by two sp3 carbon atoms in a d3h-symmetric structure with a barrelene core , allows it to engage in unique interactions with other molecules . These interactions could potentially alter the function or activity of the target molecules.
Biochemical Pathways
Given the unique properties of triptycene derivatives , it is plausible that this compound could influence a variety of biochemical pathways, particularly those involving electrochemical and photochemical processes.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. Its physical state is solid at 20°c and it should be stored under inert gas as it is air sensitive . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the unique properties and potential interactions of triptycene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by exposure to air, given its air-sensitive nature
Biochemische Analyse
Biochemical Properties
Triptycene-9,10-dicarboxaldehyde plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to form unique interactions with enzymes and proteins, facilitating specific biochemical processes. For instance, the compound can engage in hydrogen bonding and nonbonding interactions with enzymes, potentially influencing their catalytic activities . Additionally, this compound can interact with proteins, altering their conformation and function, which may have implications for cellular signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, its interaction with cell signaling molecules can lead to changes in cellular responses, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, influencing their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic functions . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that this compound can enhance metabolic activity at optimal doses, but excessive amounts may cause cellular stress and toxicity . Threshold effects have also been observed, where specific dosages are required to elicit significant biochemical responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activities, thereby affecting overall metabolic processes . For example, this compound may enhance or inhibit specific metabolic pathways, leading to changes in the production and utilization of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity, as they determine the compound’s accessibility to target biomolecules and cellular structures .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting metabolic processes and cellular energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triptycene-9,10-dicarboxaldehyde typically involves the functionalization of the triptycene core. One common method includes the chloromethylation of the 9,10-positions of unsubstituted anthracene, followed by conversion to acetoxy groups and subsequent Diels-Alder reaction . Another approach involves the coupling of triptycene derivatives with various aromatic systems using reagents such as copper derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing scalable reagents and catalysts, and ensuring efficient separation and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Triptycene-9,10-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols or hydrocarbons under reducing conditions.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Nitro or halogenated triptycene derivatives.
Wissenschaftliche Forschungsanwendungen
Triptycene-9,10-dicarboxaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its role in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, including porous materials and molecular cages
Vergleich Mit ähnlichen Verbindungen
Triptycene: The parent compound, known for its rigid, propeller-shaped structure.
9,10-Dihydro-9,10-[1’,2’]-benzenoanthracene: Another triptycene derivative with similar structural features.
Uniqueness: Triptycene-9,10-dicarboxaldehyde is unique due to its functional aldehyde groups, which enhance its reactivity and versatility in chemical synthesis. This compound’s ability to undergo various chemical transformations makes it a valuable building block in the development of new materials and molecular assemblies .
Eigenschaften
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-1,8-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O2/c23-13-21-15-7-1-2-8-16(15)22(14-24,19-11-5-3-9-17(19)21)20-12-6-4-10-18(20)21/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLPGDCICALQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4C2(C5=CC=CC=C53)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate](/img/structure/B3028933.png)


